molecular formula C7H10ClFN2 B6175689 1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride CAS No. 2503204-40-6

1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride

Cat. No.: B6175689
CAS No.: 2503204-40-6
M. Wt: 176.6
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Description

1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is a chemical compound with a molecular formula of C7H9FN2·HCl. It is a derivative of pyridine, characterized by the presence of a fluorine atom at the 6th position and a methyl group at the 5th position of the pyridine ring. This compound is commonly used in various scientific research applications due to its unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride typically involves the following steps:

    Starting Material: The synthesis begins with 6-fluoro-5-methylpyridine.

    Nucleophilic Substitution: The pyridine derivative undergoes nucleophilic substitution with a suitable amine source, such as methanamine, under controlled conditions.

    Hydrochloride Formation: The resulting amine is then treated with hydrochloric acid to form the hydrochloride salt.

Industrial Production Methods

In an industrial setting, the production of this compound may involve large-scale reactors and optimized reaction conditions to ensure high yield and purity. The process typically includes:

    Batch or Continuous Flow Reactors: These reactors are used to control the reaction parameters such as temperature, pressure, and reaction time.

    Purification: The crude product is purified using techniques such as crystallization or chromatography to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions

1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride.

    Substitution: The compound can participate in substitution reactions, where the fluorine atom or the amine group can be replaced by other functional groups.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Halogenating agents or nucleophiles under appropriate conditions.

Major Products Formed

    Oxidation: Formation of corresponding pyridine N-oxide derivatives.

    Reduction: Formation of reduced amine derivatives.

    Substitution: Formation of substituted pyridine derivatives with different functional groups.

Scientific Research Applications

1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride has a wide range of applications in scientific research, including:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Employed in the study of biological pathways and interactions due to its ability to interact with various biomolecules.

    Medicine: Investigated for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride involves its interaction with specific molecular targets. For instance, it has been shown to activate the α7 nicotinic acetylcholine receptor, leading to increased calcium ion influx and neurotransmitter release. This receptor activation is linked to several biological processes, including neuroprotection, neuroinflammation, and synaptic plasticity .

Comparison with Similar Compounds

Similar Compounds

  • 1-(6-chloro-3-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride
  • (5-methylpyridin-2-yl)methanamine

Uniqueness

1-(6-fluoro-5-methylpyridin-2-yl)methanamine hydrochloride is unique due to the presence of both a fluorine atom and a methyl group on the pyridine ring, which imparts distinct chemical and biological properties. This combination of substituents can influence the compound’s reactivity, stability, and interaction with biological targets, making it a valuable compound for various research applications.

Properties

CAS No.

2503204-40-6

Molecular Formula

C7H10ClFN2

Molecular Weight

176.6

Purity

95

Origin of Product

United States

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